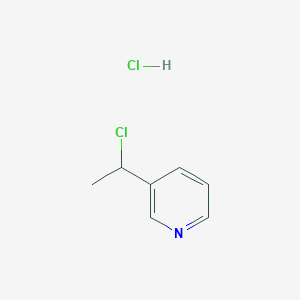

3-(1-Chloroethyl)pyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-chloroethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXFGOFMNUTNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97516-11-5 | |

| Record name | 3-(1-chloroethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Chloroethyl)pyridine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-(1-Chloroethyl)pyridine hydrochloride, a heterocyclic compound of interest in synthetic organic chemistry and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth technical details, field-proven insights, and practical methodologies.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine ring system offers a versatile scaffold that can be readily functionalized to modulate the physicochemical and biological properties of a molecule.[1][2] 3-(1-Chloroethyl)pyridine hydrochloride, with its reactive chloroethyl group, serves as a valuable intermediate for introducing the 1-(pyridin-3-yl)ethyl moiety into larger, more complex molecular architectures, particularly in the development of nicotinic receptor ligands and central nervous system agents.[3]

Physicochemical Properties

Precise knowledge of the physicochemical properties of a compound is paramount for its application in synthesis and drug development. While extensive experimental data for 3-(1-Chloroethyl)pyridine hydrochloride is not widely available in the public domain, this section consolidates known information and provides predicted values based on its chemical structure.

Structural and Molecular Data

The structural and molecular characteristics of 3-(1-Chloroethyl)pyridine hydrochloride are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3-(1-Chloroethyl)pyridine hydrochloride | - |

| Synonyms | 1-(pyridin-3-yl)ethyl chloride hydrochloride | - |

| Molecular Formula | C₇H₉Cl₂N | PubChemLite[4] |

| Molecular Weight | 178.06 g/mol | - |

| Canonical SMILES | CC(C1=CN=CC=C1)Cl.Cl | PubChemLite[4] |

| InChI Key | NYEDROBJCDOGEE-UHFFFAOYSA-N | PubChemLite[4] |

| CAS Number | Not available | - |

Diagram 1: Chemical Structure of 3-(1-Chloroethyl)pyridine Hydrochloride

Caption: Proposed synthetic route for 3-(1-Chloroethyl)pyridine hydrochloride.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis of 1-(Pyridin-3-yl)ethanol

This procedure is adapted from the synthesis of similar pyridine-ethanol derivatives.

-

Reaction Setup: To a solution of 3-acetylpyridine (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise while maintaining the temperature below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 3-(1-Chloroethyl)pyridine Hydrochloride

The chlorination of the secondary alcohol can be achieved using various chlorinating agents. Thionyl chloride is a common and effective choice.

-

Reaction Setup: Dissolve 1-(Pyridin-3-yl)ethanol (1.0 eq) in an anhydrous aprotic solvent such as toluene or dichloromethane.

-

Chlorination: Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C. The reaction is typically exothermic.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-6 hours until the starting material is consumed, as monitored by TLC or GC-MS.

-

Isolation of the Hydrochloride Salt: Upon completion, the reaction mixture can be cooled, and the precipitated 3-(1-Chloroethyl)pyridine hydrochloride can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be triturated with a non-polar solvent like hexane to induce precipitation. The resulting solid is then filtered and dried. The free base can be obtained by neutralization, but the hydrochloride salt is often more stable for storage.

Chemical Reactivity

The chemical reactivity of 3-(1-Chloroethyl)pyridine hydrochloride is primarily dictated by the electrophilic carbon of the chloroethyl group and the nucleophilicity of the pyridine nitrogen.

Nucleophilic Substitution

The carbon atom attached to the chlorine is susceptible to attack by a wide range of nucleophiles, proceeding through an SN2 or SN1 mechanism depending on the reaction conditions and the nature of the nucleophile. This reactivity is the cornerstone of its utility as a synthetic intermediate. [5]Common nucleophiles include amines, thiols, and alcohols, allowing for the introduction of diverse functional groups.

Diagram 3: Nucleophilic Substitution Reactions

Caption: General scheme of nucleophilic substitution reactions.

Spectral Characterization

Mass Spectrometry

The mass spectrum of 3-(1-Chloroethyl)pyridine is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom. The molecular ion peak (M⁺) and the M+2 peak should appear in an approximate 3:1 ratio of intensities, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. [6][7]

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ (³⁵Cl) | 142.04 |

| [M+H]⁺ (³⁷Cl) | 144.04 |

Predicted data from PubChemLite for the free base. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center at the chloroethyl group. The aromatic region should display signals corresponding to the three protons on the pyridine ring. The ethyl group will likely show a quartet for the methine proton (CH-Cl) and a doublet for the methyl protons (CH₃).

¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(1-Chloroethyl)pyridine hydrochloride will be characterized by vibrations of the pyridine ring and the chloroethyl substituent. [8][9]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3100 - 3000 |

| C=C and C=N stretching (aromatic) | 1600 - 1450 |

| C-H bending (aromatic) | 900 - 650 |

| C-Cl stretching | 800 - 600 |

Applications in Drug Development

3-(1-Chloroethyl)pyridine hydrochloride is a valuable building block in medicinal chemistry, primarily for the synthesis of compounds targeting the central nervous system. Its structural motif is found in molecules designed as nicotinic acetylcholine receptor (nAChR) ligands. These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery. The ability to easily introduce the 1-(pyridin-3-yl)ethyl group via this intermediate allows for the systematic exploration of structure-activity relationships in the development of novel therapeutics. [3]

Safety and Handling

As with all chlorinated organic compounds, 3-(1-Chloroethyl)pyridine hydrochloride should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory system. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(1-Chloroethyl)pyridine hydrochloride, while not as extensively characterized as some of its isomers, represents a key synthetic intermediate with significant potential in pharmaceutical research. Its reactivity, centered on the chloroethyl group, provides a gateway to a diverse range of substituted pyridine derivatives. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field.

References

- BenchChem. (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.

- MySkinRecipes. (n.d.). 3-(1-Chloroethyl)pyridine hydrochloride.

- Haress, M. M., & Sedaira, H. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Journal of Inorganic and Nuclear Chemistry, 38(3), 527-530.

- ChemicalBook. (n.d.). 3-(1-Hydroxyethyl)pyridine synthesis.

- Royal Society of Chemistry. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.

- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from Canadian Science Publishing website.

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.

- Royal Society of Chemistry. (n.d.). 188. Infrared spectra and hydrogen bonding in pyridine derivatives.

- Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. New Journal of Chemistry, 45(29), 13035-13044.

- ChemicalBook. (n.d.). 3-(1-Hydroxyethyl)pyridine.

- PubMed. (2000). Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- AWS. (n.d.). S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes Kanniyap.

- Google Patents. (n.d.). US2891959A - Process of preparing 3-(2-hydroxyethyl) pyridine.

- SciSpace. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.

- Supporting Information. (n.d.). Aerobic C N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.

- Sarchem Labs. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.

- YouTube. (2019, January 19). nucleophilic aromatic substitutions.

- ChemicalBook. (n.d.). 3-Chloropyridine(626-60-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-Chloro-5-(chloromethyl)pyridine hydrochloride(847610-86-0) 1H NMR spectrum.

- MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.

- Guidechem. (2024, January 4). What are the applications of Pyridine Hydrochloride in (chloromethyl)?.

- Sigma-Aldrich. (n.d.). 3-(1-HYDROXYETHYL)PYRIDINE-N-OXIDE AldrichCPR.

- CymitQuimica. (n.d.). 1-(Pyridin-3-yl)ethanol.

- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- ResearchGate. (n.d.). Pyridine methanol chlorinations.

- Google Patents. (n.d.). EP0223421B1 - Chlorination of carbohydrates and other alcohols.

- Biosynth. (n.d.). (R)-2-(1-Hydroxyethyl)pyridine.

- Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (n.d.).

- PubChemLite. (n.d.). 3-(1-chloroethyl)pyridine hydrochloride (C7H8ClN).

- Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry.

- Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry.

- MDPI. (2023, September 20). Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives.

- MDPI. (2022, September 21). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- PubChem. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine.

- SpectraBase. (n.d.). 3-Chloropyridine 1-oxide - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-(1-Chloroethyl)pyridine hydrochloride [stage0.myskinrecipes.com]

- 4. PubChemLite - 3-(1-chloroethyl)pyridine hydrochloride (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 3-(Chloromethyl)pyridine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)pyridine hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical development. This document elucidates the molecular structure, physicochemical properties, and synthesis of this compound. It also delves into its applications, particularly as a precursor for various pharmaceutical agents, and outlines essential safety and handling protocols. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Introduction and Nomenclature

3-(Chloromethyl)pyridine hydrochloride, also known by synonyms such as 3-Picolyl chloride hydrochloride, is a pyridinium salt that serves as a versatile reagent in organic synthesis. It is crucial to address a potential point of ambiguity in nomenclature. While the topic specifies "3-(1-Chloroethyl)pyridine hydrochloride," extensive database searches consistently identify the widely used and well-documented compound as 3-(Chloromethyl)pyridine hydrochloride . The latter has the CAS number 6959-48-4, and all significant scientific literature and commercial availability point to this "chloromethyl" derivative.[1][2][3] Information on a "chloroethyl" pyridine derivative at the 3-position is scarce, suggesting it is either a less common compound or a potential misnomer for the widely used chloromethyl analogue. This guide will, therefore, focus on the well-characterized 3-(Chloromethyl)pyridine hydrochloride.

This compound's utility stems from the reactivity of the chloromethyl group, which allows for the introduction of the pyridin-3-ylmethyl moiety into various molecular scaffolds. This is of particular interest in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is fundamental to its reactivity and function. The structural and physical characteristics of 3-(Chloromethyl)pyridine hydrochloride are summarized below.

Molecular Structure

The structure consists of a pyridine ring substituted at the 3-position with a chloromethyl group. The pyridine nitrogen is protonated and forms a hydrochloride salt.

Physicochemical Data

A summary of the key physicochemical properties of 3-(Chloromethyl)pyridine hydrochloride is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN · HCl (or C₆H₇Cl₂N) | [2][3] |

| Molecular Weight | 164.03 g/mol | [2][3] |

| CAS Number | 6959-48-4 | [2][3] |

| Appearance | White to yellow or yellow-tan powder/crystalline solid | [2] |

| Melting Point | 137-143 °C | [3] |

| Solubility | Soluble in water | [1] |

| Hygroscopicity | Hygroscopic | [2] |

Synthesis of 3-(Chloromethyl)pyridine Hydrochloride

The synthesis of 3-(chloromethyl)pyridine hydrochloride is a multi-step process that is crucial for ensuring a high-purity final product suitable for pharmaceutical applications. A common synthetic route starts from 3-methylpyridine (3-picoline).[4][5]

Synthetic Workflow

The following diagram outlines a typical synthetic pathway for producing 3-(chloromethyl)pyridine hydrochloride.

Sources

- 1. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(氯甲基)吡啶 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Synthesis of 3-(1-Chloroethyl)pyridine Hydrochloride

Abstract: 3-(1-Chloroethyl)pyridine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure allows for the strategic introduction of the 1-(pyridin-3-yl)ethyl moiety into larger molecules, a common motif in various biologically active compounds. This guide provides a comprehensive overview of the most logical and field-proven synthetic pathway to this intermediate. We will delve into the retrosynthetic analysis, detailed experimental protocols for a two-step synthesis starting from commercially available 3-acetylpyridine, and the critical quality control measures necessary for its characterization. The causality behind experimental choices, safety considerations, and process validation are emphasized to provide researchers with a robust and reproducible methodology.

Introduction

Chemical Identity and Properties

3-(1-Chloroethyl)pyridine is a substituted pyridine derivative. For practical laboratory use, it is typically prepared and stored as its hydrochloride salt to enhance stability and ease of handling. The salt form mitigates the reactivity of the pyridine nitrogen and reduces the compound's volatility.

| Property | Value | Source |

| Chemical Name | 3-(1-chloroethyl)pyridine hydrochloride | - |

| Molecular Formula | C₇H₉Cl₂N | [1] |

| Molecular Weight | 178.06 g/mol | - |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Significance and Applications

The primary value of 3-(1-chloroethyl)pyridine hydrochloride lies in its function as a reactive intermediate. The chloroethyl group at the 3-position of the pyridine ring is an excellent electrophilic handle for nucleophilic substitution reactions (SN2). This allows for the facile covalent linkage of the pyridine core to a wide array of nucleophiles, including amines, thiols, and alcohols, making it a versatile precursor for constructing diverse chemical libraries in the pursuit of novel therapeutic agents.

Discovery and Historical Context

While a specific "discovery" event for a reactive intermediate like this is seldom documented, its existence is a logical extension of established organic chemistry principles. The synthesis and use of such compounds are typically driven by the need for specific building blocks in larger, more complex target molecules within proprietary drug discovery programs. Therefore, its first synthesis was likely not published as a standalone discovery but rather as a step within a broader synthetic scheme in a patent or journal article focused on a final, biologically active compound. The synthetic route described herein is based on well-established, high-yielding transformations commonly used in organic synthesis.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals the most efficient synthetic approach. The chloroethyl group can be readily installed from a corresponding secondary alcohol. This leads to the key intermediate, 3-(1-hydroxyethyl)pyridine, which is accessible through the selective reduction of the ketone in 3-acetylpyridine, a widely available and inexpensive starting material.[3][4]

This two-step approach is strategically sound due to:

-

High Selectivity: The reduction of a ketone to a secondary alcohol is a highly selective and efficient transformation.

-

Robust Chlorination: The conversion of a secondary alcohol to an alkyl chloride using thionyl chloride is a classic, high-yielding reaction.

-

In Situ Salt Formation: The use of thionyl chloride as the chlorinating agent conveniently generates HCl as a byproduct, which protonates the pyridine nitrogen to form the desired hydrochloride salt in the same pot.[5]

Caption: Retrosynthetic analysis of 3-(1-Chloroethyl)pyridine HCl.

Key Synthetic Methodologies

The following section details the robust, two-step synthesis from 3-acetylpyridine. This pathway is favored for its efficiency, scalability, and reliance on common laboratory reagents.

Step 1: Reduction of 3-Acetylpyridine to 3-(1-Hydroxyethyl)pyridine

Causality and Experimental Choices: The conversion of the carbonyl group in 3-acetylpyridine to a secondary alcohol requires a reducing agent. Sodium borohydride (NaBH₄) is the ideal choice for this transformation.[6][7] Unlike stronger reducing agents such as lithium aluminum hydride (LAH), NaBH₄ is chemoselective for aldehydes and ketones and will not reduce the aromatic pyridine ring. It is also safer to handle, less expensive, and the reaction can be run in protic solvents like methanol or ethanol, which are excellent solvents for the starting material. The reaction is typically performed at a reduced temperature (0 °C to -20 °C) to control the exothermic reaction and improve selectivity.[8]

Detailed Experimental Protocol:

-

Setup: A three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Dissolution: Dissolve 3-acetylpyridine (1.0 eq.) in methanol (approx. 10 volumes, e.g., 10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reductant: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding water (approx. 5 volumes) at 0 °C to decompose excess NaBH₄.

-

Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield 3-(1-hydroxyethyl)pyridine as a crude oil, which is often of sufficient purity for the next step.

Step 2: Chlorination of 3-(1-Hydroxyethyl)pyridine

Causality and Experimental Choices: The conversion of the secondary alcohol to the target alkyl chloride is best achieved using thionyl chloride (SOCl₂).[5][9] This reagent is highly effective and offers a significant advantage: the byproducts of the reaction are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed.[10] The generated HCl gas reacts with the basic pyridine nitrogen in situ to precipitate the final product as its stable hydrochloride salt. The reaction is typically run in an inert, aprotic solvent like dichloromethane (DCM) or toluene to prevent side reactions. Adding the alcohol solution to the thionyl chloride solution at a controlled, low temperature is crucial to prevent charring and the formation of impurities.

Detailed Experimental Protocol:

-

Setup: A dry three-necked round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and an outlet connected to a gas scrubber (containing NaOH solution) to neutralize the evolved HCl and SO₂ gases.

-

Reagent Preparation: Charge the flask with thionyl chloride (SOCl₂, 1.2 eq.) dissolved in anhydrous dichloromethane (DCM, 5 volumes). Cool the solution to 0 °C.

-

Addition: Dissolve the crude 3-(1-hydroxyethyl)pyridine (1.0 eq.) from the previous step in anhydrous DCM (5 volumes) and add it to the dropping funnel. Add this solution dropwise to the stirred thionyl chloride solution over 1 hour, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-5 hours. A precipitate will form as the reaction progresses.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting alcohol.

-

Isolation: Upon completion, cool the reaction slurry in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold, dry DCM or diethyl ether (2 x 3 volumes) to remove any unreacted thionyl chloride and soluble impurities.

-

Drying: Dry the resulting white to off-white solid under high vacuum to afford the final product, 3-(1-chloroethyl)pyridine hydrochloride.

Caption: Overall experimental workflow for the two-step synthesis.

Characterization and Quality Control

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed. The formation of the hydrochloride salt significantly affects the chemical shifts in NMR spectroscopy compared to the free base.[11]

| Technique | Expected Results |

| ¹H NMR | The spectrum will show characteristic signals for the pyridine ring protons (shifted downfield due to protonation), a quartet for the methine proton (-CHCl), and a doublet for the methyl protons (-CH₃). The integration should be consistent with the structure. |

| ¹³C NMR | The spectrum will show 7 distinct carbon signals corresponding to the pyridine ring and the ethyl side chain. |

| Mass Spec (MS) | ESI+ analysis will show a parent ion corresponding to the free base [M+H]⁺ at m/z ≈ 142.04. |

| Melting Point | A sharp melting point indicates high purity. |

Safety, Handling, and Storage

-

Reagent Hazards: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[5] Sodium borohydride is flammable and can release hydrogen gas upon contact with acid or water.

-

Product Hazards: 3-(1-Chloroethyl)pyridine hydrochloride is expected to be an irritant. Handle with care, avoiding skin and eye contact.

-

Storage: The final product is likely hygroscopic. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place or a desiccator to prevent hydrolysis.

Conclusion

The synthesis of 3-(1-chloroethyl)pyridine hydrochloride is reliably achieved through a two-step sequence starting from 3-acetylpyridine. This method, involving a selective borohydride reduction followed by a robust thionyl chloride-mediated chlorination and in situ salt formation, represents an efficient, scalable, and cost-effective route. The provided protocols, grounded in established chemical principles, offer a self-validating system for researchers to produce this valuable intermediate with high purity. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis.

References

-

Organic Syntheses Procedure. (n.d.). v95p0157. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Thionyl chloride. Retrieved January 18, 2026, from [Link]

-

Szafran, M., & Brzezinski, B. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2019, December 4). Reduction using sodium borohydride? Retrieved January 18, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(1-chloroethyl)pyridine hydrochloride (C7H8ClN). Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

precisionFDA. (n.d.). 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2023, August 28). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.

-

Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.). Retrieved January 18, 2026, from [Link]

-

Reddit. (2024, February 29). isolating product after sodium borohydride reduction : r/Chempros. Retrieved January 18, 2026, from [Link]

-

P. Margaretha. (n.d.). Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alco. Retrieved January 18, 2026, from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.

Sources

- 1. PubChemLite - 3-(1-chloroethyl)pyridine hydrochloride (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 2. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 4. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]

- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

An In-depth Technical Guide to the Safe Handling of 3-(1-Chloroethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Profile

3-(1-Chloroethyl)pyridine hydrochloride is a substituted pyridine derivative. As a hydrochloride salt, it is typically supplied as a solid. The presence of a reactive chloroethyl group and the acidic nature of the hydrochloride salt dictate its primary hazards and handling requirements. Due to limited experimental data for the target compound, the properties of its close analog, 3-(Chloromethyl)pyridine hydrochloride, are provided for reference.

Table 1: Physicochemical Properties

| Property | 3-(1-Chloroethyl)pyridine hydrochloride | 3-(Chloromethyl)pyridine hydrochloride (Analog) |

|---|---|---|

| CAS Number | 97516-11-5[1] | 6959-48-4[2][3] |

| Molecular Formula | C₇H₉Cl₂N[1] | C₆H₆ClN · HCl[3] |

| Molecular Weight | 178.1 g/mol [1] | 164.04 g/mol [3] |

| Appearance | Data not available | Yellow or yellow-tan solid powder.[2] |

| Solubility | Data not available | Water soluble (≥100 mg/mL).[4] |

| Stability | Data not available | Hygroscopic; moisture sensitive.[2][4] Incompatible with strong oxidizing agents and strong bases.[2] |

Hazard Identification and Toxicological Overview

Based on the data for its structural analog, 3-(1-Chloroethyl)pyridine hydrochloride should be treated as a hazardous substance with multiple risk factors. The primary hazards stem from its corrosive nature and potential toxicity.

Table 2: GHS Hazard Classification (Based on 3-(Chloromethyl)pyridine hydrochloride)

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5] | |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage.[3][5] | |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3][5] | |

| Suspected Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[2] |

| Suspected Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[2] | |

Toxicological Insights:

-

Corrosivity: The hydrochloride salt can release hydrochloric acid upon contact with moisture, making the compound corrosive to skin, eyes, and mucous membranes. It can cause severe chemical burns upon direct contact.[6]

-

Toxicity: The compound is classified as harmful if swallowed.[3][5] Symptoms of exposure to similar compounds include irritation of the upper respiratory tract, coughing, wheezing, headache, and nausea.[4]

-

Chronic Effects: Long-term exposure to corrosive and irritating substances can lead to respiratory diseases.[2] Bioassays on 3-(chloromethyl)pyridine hydrochloride have shown it to be carcinogenic in male rats and mice of both sexes, producing tumors at the site of application.[7] This underscores the critical need to prevent any direct contact or inhalation.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory. The causality behind these measures is the prevention of contact with a corrosive, toxic, and hygroscopic solid.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 3-(1-Chloroethyl)pyridine hydrochloride, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[8][9][10] This is the primary engineering control to prevent inhalation of airborne particles and potential vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

-

Emergency Equipment: An ANSI-approved safety shower and eyewash station must be located within a 10-second travel distance of the work area and must be unobstructed.[8][11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide a sufficient barrier against the chemical's hazards.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Required PPE | Rationale and Specifications |

|---|---|---|

| Hands | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves.[10] Always inspect gloves for tears or holes before use. For prolonged handling, consider double-gloving. Contaminated gloves must be removed and disposed of as hazardous waste.[9] |

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[12] When handling larger quantities or when there is a significant splash risk (e.g., during dissolution), a full-face shield must be worn over the safety goggles for maximum protection.[8] |

| Body | Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required.[8] For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[12] |

| Respiratory | NIOSH-Approved Respirator | For routine handling within a fume hood, respiratory protection may not be required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be used by trained personnel.[9][13] |

| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; sandals and perforated shoes are prohibited in the laboratory.[8] |

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Container: Store in the original, tightly sealed container.[5]

-

Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[2][6]

-

Incompatibilities: Segregate from strong oxidizing agents, bases, and sources of moisture.[2]

-

Atmosphere: Due to its hygroscopic nature, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation and moisture absorption.[5]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4][5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[4] Seek immediate medical attention and provide the SDS for the analog to the medical personnel.

Spill Response Protocol

The following workflow outlines the procedure for a minor spill (<5 grams) of solid 3-(1-Chloroethyl)pyridine hydrochloride. For larger spills, evacuate the area and contact your institution's emergency response team.

Caption: Workflow for managing a minor solid corrosive chemical spill.

Experimental Protocol: Weighing and Dissolution

This protocol provides a step-by-step methodology for safely weighing the solid compound and preparing a solution. The causality for each step is explained to reinforce safe practices.

-

Preparation (Pre-Operation):

-

Causality: To ensure all safety measures are in place before handling the chemical.

-

Verify the chemical fume hood has a current certification.

-

Ensure the safety shower and eyewash are accessible and have been recently tested.

-

Don all required PPE as specified in Table 3.

-

Prepare and label all necessary glassware and solvent containers in the fume hood.

-

-

Weighing the Solid:

-

Causality: To minimize exposure and contamination during transfer.

-

Place an analytical balance inside the fume hood if possible. If not, use a tared weigh boat or glass vial.

-

Carefully transfer the required amount of 3-(1-Chloroethyl)pyridine hydrochloride from the stock bottle to the weigh boat/vial using a clean spatula. Perform this transfer deep within the fume hood to contain any dust.

-

Securely close the main stock bottle immediately after dispensing.

-

-

Dissolution:

-

Causality: To control the dissolution process and prevent splashes or exothermic reactions.

-

Place a stir bar in the receiving flask containing the appropriate solvent.

-

Slowly and carefully add the weighed solid to the solvent while stirring. Do not add solvent directly onto the solid, as this can cause splashing.

-

Be aware that dissolving hydrochloride salts can sometimes be exothermic. Monitor the temperature of the flask.

-

Rinse the weigh boat/vial with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

-

-

Post-Operation Cleanup:

-

Causality: To decontaminate the work area and prevent secondary exposure.

-

Wipe down the spatula and any surfaces with a damp cloth.

-

Dispose of all contaminated disposable materials (weigh boat, gloves, wipes) in the designated solid hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Waste Disposal

All waste containing 3-(1-Chloroethyl)pyridine hydrochloride must be treated as hazardous.

-

Solid Waste: Collect unused chemical, contaminated absorbents, and disposable PPE in a clearly labeled, sealed container for corrosive solids.[9]

-

Liquid Waste: Collect solutions in a designated, labeled hazardous waste container for corrosive and halogenated organic waste.

-

Disposal Vendor: Follow all local, state, and federal regulations for disposal. Work with your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.[9]

References

-

KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

-

Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure - Corrosive Chemicals. Retrieved from [Link]

-

Rowan University. (n.d.). Standard Operating Procedure for Corrosive Chemicals. Retrieved from [Link]

-

University of Waterloo. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]

-

ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

-

Kentucky Pesticide Safety Education Program. (2018, November 30). Personal Protective Equipment. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 97516-11-5 | 3-(1-chloroethyl)pyridine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

-

National Toxicology Program. (1978). Bioassay of 3-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity (CASRN 6959-48-4). Retrieved from [Link]

-

PubChemLite. (2025). 3-(1-chloroethyl)pyridine hydrochloride (C7H8ClN). Retrieved from [Link]

-

precisionFDA. (n.d.). 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Wang, D., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Abstract for TR-95 [ntp.niehs.nih.gov]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 11. sites.rowan.edu [sites.rowan.edu]

- 12. Welcome to PSEP! [core.psep.cce.cornell.edu]

- 13. hazmatschool.com [hazmatschool.com]

3-(1-Chloroethyl)pyridine hydrochloride mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanistic Pathways of 3-(1-Chloroethyl)pyridine Hydrochloride in Organic Synthesis

Executive Summary

3-(1-Chloroethyl)pyridine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within pharmaceutical and agrochemical research. Its value stems from the reactive C-Cl bond at a position activated by the pyridine ring, allowing for the strategic introduction of diverse functional groups. This guide provides a comprehensive analysis of the compound's mechanism of action in organic reactions, with a primary focus on nucleophilic substitution. We will dissect the competing SN1 and SN2 mechanistic pathways, explore the causality behind experimental design, and provide validated protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Introduction to 3-(1-Chloroethyl)pyridine Hydrochloride

Chemical Structure and Properties

3-(1-Chloroethyl)pyridine hydrochloride is the salt of an organochloride featuring a pyridine ring substituted at the 3-position with a 1-chloroethyl group. The ethyl chloride moiety is the primary site of reactivity, while the pyridine nitrogen, protonated in the hydrochloride form, significantly influences the molecule's electronic properties and solubility.

| Property | Value | Source |

| Chemical Formula | C₇H₉Cl₂N | [1] |

| Molecular Weight | 178.06 g/mol | [1] |

| Appearance | Typically a white to off-white or yellow solid | [2] |

| Solubility | Soluble in water; soluble in polar organic solvents | [2] |

| Form | Hydrochloride salt | [3] |

Significance in Medicinal Chemistry

Pyridine derivatives are foundational scaffolds in drug discovery, appearing in numerous biologically active molecules.[4] 3-(1-Chloroethyl)pyridine hydrochloride serves as a key intermediate for elaborating these scaffolds.[3] The ability to readily displace the chloride with a wide range of nucleophiles allows medicinal chemists to construct libraries of novel compounds for screening and to perform late-stage functionalization in the synthesis of complex drug candidates targeting the central nervous system, among other therapeutic areas.[3][4]

Handling and Stability

As a hydrochloride salt, the compound is generally more stable and less volatile than its free base counterpart. However, it is often hygroscopic and should be stored in a cool, dry environment away from incompatible materials such as strong bases and oxidizing agents.[2][5] Care should be taken to handle the material in a well-ventilated area, using appropriate personal protective equipment (PPE), as it is classified as a skin and eye irritant.[5][6]

Core Reactivity and Mechanistic Principles

The primary mode of action for 3-(1-Chloroethyl)pyridine hydrochloride in organic synthesis is the nucleophilic substitution reaction at the secondary carbon atom bonded to the chlorine. The mechanism of this substitution is not singular; rather, it exists on a spectrum between the SN1 and SN2 pathways, dictated by the specific reaction conditions.

The SN1 vs. SN2 Mechanistic Dichotomy

The structure of 3-(1-Chloroethyl)pyridine—a secondary alkyl halide activated by an adjacent aromatic ring—places it at the crossroads of SN1 and SN2 reactivity.

-

The SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[7] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, Acetonitrile) that solvate the cation but not the nucleophile, thus maximizing its reactivity.

-

The SN1 Pathway: This is a two-step process involving the initial, rate-limiting departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly captured by the nucleophile.[7] This pathway is favored by weak nucleophiles, polar protic solvents (e.g., ethanol, water) that can stabilize the carbocation intermediate through solvation, and conditions that promote the stability of said carbocation. The secondary carbocation formed from 3-(1-Chloroethyl)pyridine is significantly stabilized by resonance with the adjacent pyridine ring, making the SN1 pathway highly plausible.

The Role of the Pyridine Ring and Hydrochloride Salt

The pyridine ring is not a passive bystander. Its electron-withdrawing nature enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Furthermore, it provides resonance stabilization to the carbocation intermediate in an SN1 mechanism.

The hydrochloride form means the pyridine nitrogen is protonated (pyridinium). This makes the ring even more electron-withdrawing, further activating the substrate. However, it also means that a base is required in the reaction mixture. The base serves two critical purposes:

-

Neutralization: It neutralizes the pyridinium hydrochloride to generate the free base form of the product upon completion.

-

Activation: It deprotonates protic nucleophiles (e.g., amines, alcohols, thiols), converting them into their more potent anionic forms (amides, alkoxides, thiolates).

Nucleophilic Substitution Reactions in Practice

Disclaimer: The following protocols are adapted from established procedures for the structurally similar and more commonly cited 3-(chloromethyl)pyridine hydrochloride.[8] Due to the secondary nature of 3-(1-chloroethyl)pyridine hydrochloride, reaction times may be longer, and conditions favoring SN1 (more polar, protic solvents) might be more effective than for its primary halide analogue.

General Experimental Workflow

The typical workflow for utilizing this reagent involves dissolving the nucleophile and a suitable base in an anhydrous solvent, followed by the addition of the electrophile, 3-(1-Chloroethyl)pyridine hydrochloride.

Sources

- 1. PubChemLite - 3-(1-chloroethyl)pyridine hydrochloride (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 2. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(1-Chloroethyl)pyridine hydrochloride [stage0.myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 3-(1-Chloroethyl)pyridine hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(1-Chloroethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed theoretical interpretation of the Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this molecule, alongside detailed, field-proven protocols for data acquisition and analysis.

Introduction: The Significance of 3-(1-Chloroethyl)pyridine hydrochloride

3-(1-Chloroethyl)pyridine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in a vast array of biologically active compounds. The presence of a reactive chloroethyl group at the 3-position provides a versatile handle for the introduction of diverse functionalities through nucleophilic substitution reactions, making it a valuable building block in the synthesis of novel therapeutic agents.

Accurate and unambiguous structural confirmation is a cornerstone of chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed theoretical framework for the interpretation of the spectroscopic data of 3-(1-Chloroethyl)pyridine hydrochloride, enabling researchers to anticipate and interpret their experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The formation of the hydrochloride salt, where the pyridine nitrogen is protonated, significantly influences the electronic environment of the molecule and, consequently, the NMR chemical shifts. Protonation of the nitrogen atom leads to a general downfield shift of all ring protons and carbons due to the increased electron-withdrawing nature of the pyridinium ring.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(1-Chloroethyl)pyridine hydrochloride is expected to exhibit distinct signals for the aromatic protons of the pyridine ring and the protons of the 1-chloroethyl side chain. The predicted chemical shifts (in ppm, relative to a standard reference like TMS) are based on the known shifts for pyridine hydrochloride and the substituent effects of the chloroethyl group.

Table 1: Predicted ¹H NMR Data for 3-(1-Chloroethyl)pyridine hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.9 | Singlet (or narrow triplet) | - |

| H-6 | ~8.8 | Doublet | ~5 |

| H-4 | ~8.4 | Doublet | ~8 |

| H-5 | ~7.9 | Doublet of doublets | ~8, 5 |

| -CH(Cl)- | ~5.3 | Quartet | ~7 |

| -CH₃ | ~1.9 | Doublet | ~7 |

| N-H | Variable, broad | Singlet | - |

Causality of Predicted Shifts and Multiplicities:

-

Aromatic Protons (H-2, H-4, H-5, H-6): The protonation of the pyridine nitrogen causes a significant deshielding effect, shifting all aromatic protons downfield compared to neutral pyridine. The H-2 and H-6 protons, being closest to the positively charged nitrogen, are expected to be the most downfield. The H-2 proton, with no adjacent protons, should appear as a singlet or a narrow triplet due to small long-range couplings. H-6 will be a doublet due to coupling with H-5. H-4 will appear as a doublet due to coupling with H-5. H-5 will be a doublet of doublets, coupling to both H-4 and H-6.

-

1-Chloroethyl Protons: The methine proton (-CH(Cl)-) is directly attached to an electronegative chlorine atom and the electron-withdrawing pyridinium ring, causing a significant downfield shift to around 5.3 ppm. It will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will be a doublet, coupling with the single methine proton, and will appear at a more upfield position.

-

N-H Proton: The proton on the nitrogen will likely be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to the ¹H NMR, the protonation of the nitrogen will cause a downfield shift for all the ring carbons.

Table 2: Predicted ¹³C NMR Data for 3-(1-Chloroethyl)pyridine hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-6 | ~147 |

| C-4 | ~142 |

| C-3 | ~138 |

| C-5 | ~128 |

| -CH(Cl)- | ~55 |

| -CH₃ | ~22 |

Causality of Predicted Shifts:

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridinium ring are all expected to be in the aromatic region (120-150 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield. The carbon bearing the chloroethyl substituent (C-3) will also be significantly downfield.

-

1-Chloroethyl Carbons: The methine carbon (-CH(Cl)-) will be shifted downfield due to the attached chlorine atom. The methyl carbon (-CH₃) will be the most upfield signal in the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, processing, and analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(1-Chloroethyl)pyridine hydrochloride will be characterized by vibrations of the pyridinium ring, the alkyl side chain, and the N-H bond of the hydrochloride.

Table 3: Predicted IR Absorption Bands for 3-(1-Chloroethyl)pyridine hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~3000-2800 | C-H (aliphatic) stretch | Medium |

| ~3100-3000 | C-H (aromatic) stretch | Medium-Weak |

| ~2800-2400 | N-H stretch (pyridinium ion) | Broad, Strong |

| ~1630 | C=C, C=N ring stretch | Strong |

| ~1540, ~1480 | C=C, C=N ring stretch | Medium-Strong |

| ~1200-1000 | C-N stretch | Medium |

| ~700-600 | C-Cl stretch | Medium-Strong |

Causality of Predicted Absorptions:

-

N-H Stretch: The most characteristic feature of the hydrochloride salt will be a broad and strong absorption in the 2400-2800 cm⁻¹ region, corresponding to the stretching vibration of the N-H bond in the pyridinium cation. This broadness is a result of hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

Pyridinium Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. These are often diagnostic for substituted pyridines.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Workflow for Solid-State IR Analysis (ATR)

Caption: Workflow for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and structure. For 3-(1-Chloroethyl)pyridine hydrochloride, the analysis would typically be performed on the free base, 3-(1-chloroethyl)pyridine, after in-source dissociation of the hydrochloride.

Predicted Mass Spectrum

The mass spectrum of 3-(1-chloroethyl)pyridine is expected to show a molecular ion peak corresponding to the mass of the free base. A key feature will be the isotopic pattern of the chlorine atom.

Table 4: Predicted Key Ions in the Mass Spectrum of 3-(1-Chloroethyl)pyridine

| m/z | Ion | Comments |

| 141/143 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |

| 106 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 126 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 91 | [C₅H₄NCH₂]⁺ | Likely rearrangement product. |

Causality of Predicted Fragmentation:

-

Molecular Ion: The molecular ion peak will appear as a doublet at m/z 141 and 143, corresponding to the molecules containing the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.[2][3]

-

Major Fragments: The most likely fragmentation pathways would involve the loss of the chlorine atom to give a stable cation at m/z 106, or the loss of the methyl group to give a cation at m/z 126. Further fragmentation of the pyridine ring can also occur.

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for Electrospray Ionization (ESI) Mass Spectrometry

Caption: A typical workflow for acquiring a mass spectrum using Electrospray Ionization (ESI).

Conclusion: An Integrated Approach to Structural Verification

The comprehensive spectroscopic analysis presented in this guide, although theoretical, provides a robust framework for the characterization of 3-(1-Chloroethyl)pyridine hydrochloride. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can gain a high degree of confidence in the structure and purity of their synthesized material. The detailed protocols and explanations of the underlying principles are designed to empower scientists in their drug discovery and development endeavors. It is imperative to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation.

References

- Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

-

How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. [Link]

Sources

Solubility of 3-(1-Chloroethyl)pyridine hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of 3-(1-Chloroethyl)pyridine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(1-Chloroethyl)pyridine hydrochloride, a key intermediate in synthetic chemistry. We delve into the theoretical principles governing its solubility, present detailed, field-proven protocols for both equilibrium and kinetic solubility determination, and offer a predictive solubility profile in a range of common laboratory solvents. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

Understanding the solubility of a chemical entity is fundamental to its application. For a synthetic intermediate like 3-(1-Chloroethyl)pyridine hydrochloride, solubility data dictates the choice of reaction media, influences crystallization and purification methods, and impacts overall process efficiency. In a drug development context, poor aqueous solubility can severely limit a compound's bioavailability and therapeutic potential.[1][2]

This guide moves beyond a simple listing of data to explain the causality behind the solubility behavior of 3-(1-Chloroethyl)pyridine hydrochloride. By examining its molecular structure and the physicochemical properties of various solvents, we can build a predictive framework. This framework is then supported by robust, step-by-step experimental protocols to enable researchers to determine precise solubility values in their own laboratory settings.

Physicochemical Profile of 3-(1-Chloroethyl)pyridine Hydrochloride

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂N (as hydrochloride salt) | [3] |

| Molecular Weight | 178.06 g/mol | [3] |

| Appearance | Expected to be a solid, similar to related pyridine hydrochlorides.[4] | N/A |

| Predicted XlogP | 1.6 | [3] |

| Melting Point | Data not available for this specific isomer. The related 3-(chloromethyl)pyridine hydrochloride has a melting point of 141-143 °C.[4] | N/A |

Structural Analysis and Its Implications for Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.

-

Hydrochloride Salt: The compound is a salt of the weakly basic pyridine nitrogen and the strong acid, hydrochloric acid (HCl). This ionic character is the single most dominant factor influencing its solubility, particularly in polar solvents. The salt form dramatically increases aqueous solubility compared to the corresponding free base.[5]

-

1-Chloroethyl Group: This aliphatic side chain adds a degree of non-polar, lipophilic character to the molecule.

Based on these features, a high affinity for polar solvents is predicted, with solubility decreasing significantly as solvent polarity decreases.

Theoretical Framework: Factors Governing Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. For an ionic compound like 3-(1-Chloroethyl)pyridine hydrochloride, several factors are at play.

-

Solvent Polarity: Polar protic solvents (e.g., water, methanol) are excellent candidates for dissolving this salt. They possess hydrogen bond donors and acceptors and high dielectric constants, which can effectively solvate both the pyridinium cation and the chloride anion. Polar aprotic solvents (e.g., DMSO, DMF) can also be effective due to their large dipole moments. Non-polar solvents (e.g., hexane, toluene) are poor solvents because they cannot overcome the lattice energy of the ionic solid.[5]

-

Temperature: For most solids, the dissolution process is endothermic, meaning solubility increases with temperature. This is consistent with Le Châtelier's Principle. Experimental verification is necessary, as some salts can exhibit exothermic dissolution.

-

pH (in Aqueous Media): As a salt of a weak base, the solubility of 3-(1-Chloroethyl)pyridine hydrochloride is pH-dependent. In acidic to neutral solutions (pH < ~pKa of the pyridine), the compound will exist predominantly in its protonated, ionic, and more soluble form. As the pH becomes more basic, it will deprotonate to the free base, 3-(1-chloroethyl)pyridine, which is expected to be significantly less water-soluble.[2][5]

The following diagram illustrates the key relationships influencing the compound's solubility.

Caption: Factors influencing the solubility of the target compound.

Predictive Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Soluble | The ionic nature of the hydrochloride salt and the polarity of the pyridine ring lead to strong ion-dipole and hydrogen bonding interactions. |

| Polar Aprotic | DMSO, DMF | Soluble | High polarity and dipole moments can effectively solvate the ionic species, though perhaps less effectively than protic solvents. |

| Polar Aprotic | Acetonitrile | Sparingly Soluble | Moderate polarity may be insufficient to fully overcome the crystal lattice energy of the salt. |

| Halogenated | Dichloromethane (DCM) | Insoluble to Very Sparingly Soluble | Low polarity makes it a poor solvent for ionic salts. |

| Aromatic | Toluene | Insoluble | Non-polar nature is incompatible with the highly polar, ionic solute. |

| Aliphatic | Hexane, Heptane | Insoluble | Complete mismatch in polarity ("like dissolves like" principle). |

Experimental Protocols for Solubility Determination

To move from prediction to precise quantification, rigorous experimental methodology is required. The two most common approaches in the pharmaceutical industry are the determination of equilibrium and kinetic solubility.

Equilibrium (Thermodynamic) Solubility Measurement

This "gold standard" method determines the true solubility of a compound at thermodynamic equilibrium.[7] The shake-flask method is the most traditional and accurate approach.[8]

Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to allow the concentration of the dissolved solute to reach a maximum and unchanging value.

Caption: Workflow for the shake-flask equilibrium solubility protocol.

-

Preparation: Add an excess amount of 3-(1-Chloroethyl)pyridine hydrochloride to a vial containing a precise volume (e.g., 1-2 mL) of the test solvent. The excess solid should be clearly visible.[9]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[9][10] Preliminary experiments can establish the minimum time required to reach a plateau in concentration.[9]

-

Phase Separation: After equilibration, allow the vials to stand briefly. To separate the saturated solution from the excess solid, centrifugation followed by filtration is recommended.[9] Withdraw the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) into a clean vial. This step is critical to avoid artificially high results from suspended microparticles.

-

Analysis: Prepare a dilution of the clear filtrate. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

-

Data Reporting: The result is reported as a weight/volume (e.g., mg/mL) or molar concentration.

Kinetic Solubility Measurement

Often used for high-throughput screening in early drug discovery, this method provides an estimate of solubility under non-equilibrium conditions.[1][11][12]

Principle: The compound is introduced into an aqueous buffer from a concentrated DMSO stock solution. The concentration at which precipitation first occurs is determined, often by nephelometry (light scattering) or direct UV analysis.[11][13]

Caption: High-throughput workflow for kinetic solubility assessment.

-

Stock Solution: Prepare a 10 mM stock solution of 3-(1-Chloroethyl)pyridine hydrochloride in 100% DMSO.[11]

-

Plating: In a 96-well microplate, add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add small volumes (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 to 200 µM), ensuring the final DMSO concentration is low (<2%) to minimize co-solvent effects.[13]

-

Incubation: Seal the plate, mix briefly, and incubate at room temperature for 1-2 hours.[13][14]

-

Detection (Nephelometry): Place the microplate in a nephelometer to measure the light scattering in each well. A sharp increase in scattering relative to controls indicates precipitation.[13]

-

Data Reporting: The kinetic solubility is the highest concentration tested that does not show significant precipitation.

Conclusion

3-(1-Chloroethyl)pyridine hydrochloride is a highly polar, ionic compound, and its solubility is dominated by these characteristics. It is predicted to be highly soluble in polar protic solvents like water and alcohols, soluble in polar aprotic solvents like DMSO, and largely insoluble in non-polar organic solvents. While this predictive framework provides a strong foundation for experimental design, it is not a substitute for empirical measurement. The choice between determining equilibrium or kinetic solubility will depend on the application, with the former providing a definitive thermodynamic value for process chemistry and the latter offering a rapid assessment for screening purposes. The protocols detailed herein provide a reliable basis for obtaining accurate and reproducible solubility data, empowering researchers to make informed decisions in their synthetic and development workflows.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- University of Toronto. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- World Health Organization. (2018).

- McMaster University. (2023). Solubility of Organic Compounds.

- CAMEO Chemicals. (n.d.). 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.

- World Health Organiz

- Lund University Publications. (n.d.).

- SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- Chemistry LibreTexts. (2016). 17.

- PubChemLite. (n.d.). 3-(1-chloroethyl)pyridine hydrochloride (C7H8ClN).

- PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride.

- Sigma-Aldrich. (n.d.). 3-(Chloromethyl)pyridine hydrochloride 96%.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. PubChemLite - 3-(1-chloroethyl)pyridine hydrochloride (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 4. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 6. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]